N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-5,6-dihydro-1,4-dioxine-2-carboxamide
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Overview
Description
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-5,6-dihydro-1,4-dioxine-2-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-5,6-dihydro-1,4-dioxine-2-carboxamide typically involves multiple steps, including the formation of the benzo[d]thiazole ring, the introduction of fluorine atoms, and the coupling with pyridin-3-ylmethyl and dioxine-2-carboxamide moieties. Common reagents and conditions may include:
Formation of benzo[d]thiazole: Cyclization reactions involving thiourea and 2-fluoroaniline derivatives.
Introduction of fluorine atoms: Electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI).
Coupling reactions: Use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-5,6-dihydro-1,4-dioxine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding sulfoxides or sulfones.
Reduction: Reduction of the benzo[d]thiazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Use of halogenating agents or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving heterocyclic compounds.
Medicine: Potential use as a drug candidate for treating diseases due to its biological activity.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-5,6-dihydro-1,4-dioxine-2-carboxamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-5,6-dihydro-1,4-dioxine-2-carboxamide: Unique due to its specific combination of functional groups and heterocyclic rings.
Other benzo[d]thiazole derivatives: Similar in structure but may lack the pyridin-3-ylmethyl or dioxine-2-carboxamide moieties.
Other fluorinated heterocycles: Similar in containing fluorine atoms but may have different core structures.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2N3O3S/c19-12-6-13(20)16-15(7-12)27-18(22-16)23(9-11-2-1-3-21-8-11)17(24)14-10-25-4-5-26-14/h1-3,6-8,10H,4-5,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFQSIJRHEHQVTK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=CO1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=C(C=C4S3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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